molecular formula C16H12N4O B2810007 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole CAS No. 890641-79-9

5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole

Cat. No.: B2810007
CAS No.: 890641-79-9
M. Wt: 276.299
InChI Key: FMFLOUIXOHGJPK-UHFFFAOYSA-N
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Description

5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a triazole ring, which is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in drug design and development.

Mechanism of Action

Target of Action

The primary target of 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole is tubulin , a protein that is crucial for cell division . Tubulin forms microtubules, which are essential for maintaining cell structure and facilitating cell division. Inhibiting tubulin polymerization can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Mode of Action

This compound interacts with its target, tubulin, by binding to the colchicine binding site . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the cell cycle is arrested, leading to apoptosis, or programmed cell death .

Biochemical Pathways

The compound’s action on tubulin affects the cell cycle and apoptotic pathways . By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division. This disruption leads to cell cycle arrest at the G2/M phase . The inability to complete cell division triggers apoptosis, a process involving a series of biochemical events leading to characteristic cell changes and death .

Result of Action

The result of the compound’s action is the induction of apoptosis in cells, as evidenced by assays using acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . These assays reveal characteristic features of apoptosis, such as chromatin condensation and the externalization of phosphatidylserine, a signal for phagocytic cells to engulf the dying cell .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the stability of the compound could be affected by storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole typically involves a multi-step process. One common method is the click reaction, which is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The starting materials often include an azide and an alkyne, which undergo cycloaddition to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the click reaction for large-scale synthesis. This includes using water-soluble ligands to accelerate reaction rates and suppress cytotoxicity, making the process more environmentally friendly and suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

Uniqueness

What sets 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole apart is its unique combination of the triazole and isoxazole rings, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

5-(5-methyltriazol-1-yl)-3-phenyl-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-11-10-17-19-20(11)13-7-8-15-14(9-13)16(21-18-15)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFLOUIXOHGJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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